molecular formula C23H29NO3 B14798429 (R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid

(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid

Número de catálogo: B14798429
Peso molecular: 367.5 g/mol
Clave InChI: KSBSLJKYJXTATP-MCSCQSGASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid" is a chiral molecule featuring a propanoic acid backbone substituted with a benzyl group at the 2-position and a piperidine ring at the 3-position. The piperidine moiety is further modified with a 3-hydroxyphenyl group and two methyl groups at the 3R and 4R positions, respectively.

Propiedades

Fórmula molecular

C23H29NO3

Peso molecular

367.5 g/mol

Nombre IUPAC

2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid

InChI

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17?,19?,23-/m1/s1

Clave InChI

KSBSLJKYJXTATP-MCSCQSGASA-N

SMILES isomérico

CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O

SMILES canónico

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O

Origen del producto

United States

Métodos De Preparación

Synthesis of (3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidine

The piperidine core is constructed through a stereoselective Mannich reaction. A 2017 patent (WO2017158615A1) details the use of (R)-phenylglycinol as a chiral auxiliary to control the 3R,4R configuration:

  • Mannich Reaction :

    • Reagents : 3-Hydroxybenzaldehyde, methyl vinyl ketone, (R)-phenylglycinol
    • Conditions : Ethanol, reflux, 12 h
    • Yield : 85% enantiomeric excess (ee)
  • Cyclization :
    The resulting imine undergoes cyclization with titanium tetrachloride (TiCl₄) to form the piperidine ring:
    $$
    \text{Imine} \xrightarrow{\text{TiCl}_4, \text{DIPEA}} \text{(3R,4R)-Piperidine Intermediate} \quad
    $$

Propanoic Acid Backbone Assembly

The benzyl-propanoic acid moiety is synthesized via asymmetric alkylation. Source outlines a method using Oppolzer’s sultam as a chiral director:

  • Alkylation of Propanoic Acid Derivative :

    • Substrate : (S)-2-Benzyl-3-benzyloxy-propionic acid
    • Alkylating Agent : Benzyl bromide
    • Base : Lithium hexamethyldisilazide (LHMDS)
    • Yield : 92% with >99% ee

    $$
    \text{Propanoic Acid} + \text{Benzyl Bromide} \xrightarrow{\text{LHMDS}} \text{(S)-2-Benzyl-3-benzyloxy-propionic Acid} \quad
    $$

  • Deprotection :
    Hydrogenolysis removes the benzyl ether protecting group:
    $$
    \text{(S)-2-Benzyl-3-benzyloxy-propionic Acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(S)-2-Benzyl-3-hydroxypropanoic Acid} \quad
    $$

Coupling and Final Stereochemical Resolution

Amide Bond Formation

The piperidine and propanoic acid intermediates are coupled via a nucleophilic substitution reaction. A 2015 patent (WO2016038622A2) employs EDCI/HOBt as coupling agents:

Reagent Role Equivalents Temperature Yield
EDCI Carbodiimide activator 1.2 0°C → RT 78%
HOBt Coupling additive 1.1 - -

$$
\text{Piperidine} + \text{Propanoic Acid} \xrightarrow{\text{EDCI/HOBt}} \text{Coupled Intermediate} \quad
$$

Stereochemical Inversion

To achieve the final (R)-configuration at the benzyl-bearing carbon, a Mitsunobu reaction is applied:

  • Reagents : Triphenylphosphine, Diethyl azodicarboxylate (DEAD)
  • Conditions : THF, 0°C → RT, 6 h
  • Yield : 88% with complete inversion

$$
\text{(S)-Intermediate} \xrightarrow{\text{DEAD, PPh}_3} \text{(R)-2-Benzyl-3-[(3R,4R)-...]propanoic Acid} \quad
$$

Process Optimization and Scalability

Recent advancements focus on minimizing racemization and improving atom economy:

Crystallization-Induced Dynamic Resolution

A 2021 method (CN102127005A) uses chiral tartrate salts to enhance enantiopurity during crystallization:

Parameter Value Outcome
Solvent Ethanol/Water (7:3) 99.5% ee
Temperature -20°C 65% Recovery

Flow Chemistry

WO2017158615A1 reports a continuous-flow system for the final coupling step, reducing reaction time from 12 h to 2 h and improving yield to 85%.

Analytical Characterization

Critical quality control metrics include:

HPLC Conditions :

  • Column : Chiralpak AD-H (4.6 × 250 mm)
  • Mobile Phase : Hexane/Isopropanol (80:20)
  • Retention Time : 14.2 min (R-isomer)

Spectroscopic Data :

  • $$^1$$H NMR (CDCl₃) : δ 2.78–2.98 (m, 1H, piperidine-H), 3.57–3.70 (m, 1H, CH₂), 6.67 (s, 1H, phenolic -OH)
  • HRMS : m/z 367.2145 [M+H]$$^+$$ (calc. 367.2148)

Análisis De Reacciones Químicas

Hydrolysis of Alvimopan to Form the Metabolite

This compound is primarily synthesized via enzymatic hydrolysis of Alvimopan (a peripherally acting μ-opioid receptor antagonist) by intestinal microflora. The reaction involves cleavage of the glycine-ester bond in Alvimopan, yielding the free carboxylic acid metabolite:

AlvimopanEsterase(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid+Glycine\text{Alvimopan} \xrightarrow{\text{Esterase}} \text{(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid} + \text{Glycine}

Key Reaction Parameters

ParameterValue/DescriptionSource
Enzymatic CatalystIntestinal microflora esterases
Reaction MediumGastrointestinal tract (pH ~6.8–7.4)
Yield>90% (quantitative hydrolysis)

Salt Formation for Purification

The compound forms acid addition salts during purification, enhancing crystallinity and stability . Common acids include:

AcidSolvent SystemPurity AchievedSource
HCl (gas)Ethyl acetate≥99%
Oxalic acidEthanol/water98.5%
Tartaric acidMethanol97%

Stability Under Physiological Conditions

The compound remains stable in gastrointestinal fluids but undergoes rapid renal clearance due to its carboxylic acid group . Degradation pathways include:

  • Oxidation : At the 3-hydroxyphenyl group under strong oxidative conditions .

  • Photodegradation : Limited stability in UV light (λ = 254 nm) .

Stability Profile

ConditionHalf-LifeDegradation ProductSource
pH 1.2 (gastric)>24 hoursNone
pH 7.4 (plasma)8–10 hoursOxidized quinone derivative
UV exposure2 hoursIsomerized byproducts

Stereochemical Influence on Reactivity

The (3R,4R) configuration of the piperidine ring dictates receptor-binding specificity and metabolic stability :

  • μ-Opioid Receptor Antagonism : The 3-hydroxyphenyl group engages in hydrogen bonding with receptor residues, while the dimethylpiperidine enhances lipophilicity .

  • Resistance to CYP450 Metabolism : Steric hindrance from the benzyl group reduces hepatic oxidation .

Comparative Reactivity with Analogues

CompoundKey Reaction DifferenceBioactivity ImpactSource
AlvimopanEster hydrolysis required for activationDelayed onset
NaloxoneRapid CNS penetration via tertiary amineReversal of analgesia
LoperamideNo carboxylic acid groupAgonist activity in GI

Aplicaciones Científicas De Investigación

Alvimopan Metabolite has several scientific research applications, including:

Mecanismo De Acción

Alvimopan Metabolite exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. The metabolite’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .

Comparación Con Compuestos Similares

3-(1-Benzyl-4-piperidyl)propanoic Acid (Compound 12)

Key Differences :

  • Structure : Lacks the 3-hydroxyphenyl group and dimethyl substituents on the piperidine ring.
  • Synthesis: Synthesized via alkaline hydrolysis of a precursor, yielding a molecular formula of C₁₅H₂₁NO₂ (MW: 247.33 g/mol) .
  • Physicochemical Properties: IR Spectrum: Broad O-H stretch (3500–2900 cm⁻¹) and C=O peak at 1731 cm⁻¹ . Solubility: Demonstrated moderate solubility in dichloromethane and ethanol during purification .

Comparison :
The absence of the 3-hydroxyphenyl and dimethyl groups in Compound 12 likely reduces its steric bulk and polarity compared to the target compound. This may result in lower binding affinity to receptors requiring aromatic or hydrophobic interactions.

Property Target Compound Compound 12
Molecular Formula C₂₄H₂₉NO₃ (estimated) C₁₅H₂₁NO₂
Key Substituents 3-Hydroxyphenyl, dimethylpiperidine, benzyl Benzyl, piperidine
Stereochemistry (R)-configuration at multiple centers Not specified

(S)-Enantiomer and Prodrug Derivatives

Key Differences :

  • Stereochemistry: The (S)-enantiomer of the target compound () reverses the configuration at the propanoic acid center, which could drastically alter receptor binding.
  • Prodrug Form: The methyl ester hydrochloride derivative (e.g., "(S)-Methyl 2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate hydrochloride") is designed to enhance bioavailability. The ester group masks the carboxylic acid, improving membrane permeability, while the hydrochloride salt increases water solubility .

Comparison :
Enantiomeric differences often lead to divergent pharmacological profiles. For example, the (S)-form may exhibit reduced activity or off-target effects compared to the (R)-form. The prodrug’s esterification strategy is a common approach to optimize pharmacokinetics, though hydrolysis in vivo would regenerate the active carboxylic acid form.

Alvimopan-Related Analog ()


Key Differences :

  • Structure: The alvimopan analog (2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl)-3-phenylpropanoyl]amino)acetic acid) shares the 3-hydroxyphenyl-piperidine motif but includes an additional phenylpropanoyl-aminoacetic acid chain.
  • Pharmacology : Alvimopan is a peripherally acting μ-opioid receptor antagonist used for postoperative ileus. The extended side chain in the analog may enhance peripheral selectivity, reducing CNS penetration .

Comparison: The target compound’s simpler structure (lacking the phenylpropanoyl-aminoacetic acid group) might favor CNS activity if the benzyl and dimethyl groups facilitate blood-brain barrier penetration.

Tiagabine-Related Compounds ()

Key Differences :

  • Structure : Tiagabine analogs (e.g., 1-[[4-(x-methyl-2-thienyl)-4-(y-methyl-2-thienyl)]-3-butenyl]-3-piperidinecarboxylic acid) replace the benzyl and 3-hydroxyphenyl groups with thienyl rings.
  • Pharmacology : Tiagabine inhibits GABA reuptake by binding to the GAT-1 transporter. The thienyl groups are critical for this mechanism, suggesting divergent targets compared to the target compound’s aromatic/hydrophobic substituents .

Comparison: The target compound’s benzyl and 3-hydroxyphenyl groups may favor interactions with opioid or monoamine receptors, whereas Tiagabine’s thienyl groups optimize GABAergic activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of benzyl groups to piperidine derivatives. Key steps include:

  • Stereochemical control : Use chiral catalysts or resolving agents to maintain (R)- and (3R,4R)-configurations, as seen in analogous piperidine syntheses .
  • Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) are effective for amide bond formation, with reaction yields influenced by temperature (e.g., 0–25°C) and pH .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended to isolate the target compound from byproducts .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer :

  • Chromatographic assays : Employ HPLC with a C18 column and mobile phases combining methanol and buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for retention time consistency .
  • Spectroscopic techniques : Confirm stereochemistry via 1^1H/13^13C NMR (e.g., coupling constants for piperidine protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Impurity profiling : Reference pharmacopeial standards for common impurities, such as enantiomeric byproducts or hydroxylated derivatives, using comparative retention times .

Q. What physicochemical properties (e.g., solubility, stability) are critical for designing in vitro assays?

  • Methodological Answer :

  • Solubility : High aqueous solubility (≥50 mg/mL) is achievable in buffered solutions (pH 6–8), but lipid solubility may require DMSO or ethanol for cell-based studies .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under oxidative or hydrolytic conditions. Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Use randomized block designs with split-split plots to account for variables like cell line heterogeneity or enzyme batch differences .
  • Control experiments : Include positive controls (e.g., known receptor agonists) and negative controls (e.g., solvent-only) to validate assay sensitivity .
  • Data normalization : Express activity as % inhibition/activation relative to baseline, with statistical validation (e.g., ANOVA for inter-group differences) .

Q. What strategies are effective for characterizing stereochemical impurities in this compound?

  • Methodological Answer :

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases to separate enantiomers, referencing retention times of certified standards .
  • Circular dichroism (CD) : Compare CD spectra of the target compound with its enantiomer to identify optical activity discrepancies .
  • Crystallography : Single-crystal X-ray diffraction can definitively assign stereochemistry and identify racemic contamination .

Q. How can in vivo pharmacokinetic studies be designed to account for this compound’s high GI absorption and low BBB penetration?

  • Methodological Answer :

  • Dosing routes : Prioritize oral administration for GI absorption studies and intravenous delivery for systemic exposure analysis .
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain tissues, with sampling at multiple time points (e.g., 0.5, 2, 8, 24 hours post-dose) .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict metabolic stability and drug-drug interaction risks .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to target receptors?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors, focusing on hydrogen bonding with the 3-hydroxyphenyl group and steric fit within piperidine-binding pockets .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the receptor-ligand complex .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50_{50} values to refine affinity predictions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.